molecular formula C9H7N7O2 B2684079 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole CAS No. 164668-48-8

4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole

Cat. No. B2684079
CAS RN: 164668-48-8
M. Wt: 245.202
InChI Key: OMPHEYNAVULYPH-UHFFFAOYSA-N
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Description

4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been explored as a potential pesticide due to its insecticidal properties. In materials science, it has been investigated as a potential building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole varies depending on the application. In anti-cancer research, it has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. In insecticidal research, it has been shown to disrupt the nervous system of insects, leading to paralysis and death. In materials science, it has been investigated for its ability to form stable complexes with metal ions, leading to the synthesis of novel materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole vary depending on the application. In anti-cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In insecticidal research, it has been shown to cause paralysis and death in insects, while posing minimal risk to non-target organisms. In materials science, it has been investigated for its ability to form stable complexes with metal ions, leading to the synthesis of materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole in lab experiments include its relatively simple synthesis method, its ability to form stable complexes with metal ions, and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

For research on 4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole include investigating its potential applications in medicine, agriculture, and materials science. In medicine, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. In agriculture, further research is needed to develop more effective and environmentally friendly pesticides. In materials science, further research is needed to explore its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O2/c17-16(18)9-7(5-1-10-11-2-5)14-15-8(9)6-3-12-13-4-6/h1-4H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPHEYNAVULYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=C(C(=NN2)C3=CNN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319608
Record name 4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-nitro-3-(1H-pyrazol-4-yl)-5-(4-pyrazolylidene)-1,2-dihydropyrazole

CAS RN

164668-48-8
Record name 4-nitro-3,5-bis(1H-pyrazol-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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